DL-Propargylglycine
Overview
Description
DL-Propargylglycine (PAG) is an irreversible inhibitor of the enzyme cystathionine γ-lyase (GCL), a key enzyme involved in glutathione synthesis and the metabolic transsulfuration pathway which regulates homocysteine concentration and mediates cysteine synthesis .
Synthesis Analysis
DL-Propargylglycine has been used in studies to inhibit cystathionine γ-lyase, an enzyme involved in hydrogen sulphide synthesis and bioactivity . It has also been used in experiments involving rats, where it was found to accumulate rapidly in various tissues and serum of the rats .Molecular Structure Analysis
The molecular formula of DL-Propargylglycine is C5H7NO2 . It has a molecular weight of 113.115 Da .Scientific Research Applications
1. Synthesis and Applications in Glycopeptide Polymers
DL-Propargylglycine has been utilized in the synthesis of poly(dl-propargylglycine) and poly(γ-benzyl-l-glutamate-co-dl-propargylglycine), leading to the creation of well-defined polypeptides with specific conformational properties. These polymers have applications in biorecognition due to their ability to form aggregates and bind selectively to lectins, showcasing their potential in biomedical and biotechnological fields (Huang et al., 2010).
2. Role in Methionine Biosynthesis Studies
DL-Propargylglycine has been instrumental in studying methionine biosynthesis. It acts as an inhibitor of cystathionine γ-synthase activity, leading to growth inhibition and morphological changes in plant studies. This application is crucial for understanding metabolic pathways and enzyme functions related to amino acid synthesis (Datko & Mudd, 1982).
3. Inhibitory Effects on Aspartate Aminotransferases
Research has shown that DL-Propargylglycine can act as a substrate in transamination reactions catalyzed by aspartate aminotransferases. This interaction leads to the gradual irreversible inactivation of these enzymes, providing insight into enzyme mechanisms and potential therapeutic applications (Tanase & Morino, 1976).
4. Use in Studies of Neurogenic Inflammation
DL-Propargylglycine has been used to explore the pathophysiology of neurogenic inflammation. By inhibiting hydrogen sulfide synthesis, it provides a model for understanding the role of gasotransmitters in inflammatory diseases and could potentially lead to new therapeutic strategies (Tamizhselvi et al., 2008).
5. Hydrogen Sulfide Synthesis and Vascular Studies
The compound has been utilized in studies related to hydrogen sulfide synthesis and its role in vascular systems. Its inhibitory effect on cystathionine gamma-lyase highlights its potential in researching cardiovascular diseases and hypertension (Yan et al., 2004).
6. Role in Gastroprotective Activity Studies
DL-Propargylglycine has been used in studies investigating the gastroprotective activity of certain compounds. Its interaction with hydrogen sulfide pathways provides insights into the mechanisms underlying gastrointestinal protection and the role of gasotransmitters in this process (Silva et al., 2011).
Safety And Hazards
DL-Propargylglycine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
DL-Propargylglycine has been studied for its potential therapeutic applications. For example, it has been found to protect against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress . Furthermore, it has been suggested that DL-Propargylglycine could be evaluated for repurposing as a pharmaceutical capable of mitigating the proteotoxic mechanisms driving neurodegenerative disorders .
properties
IUPAC Name |
2-aminopent-4-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYHPLMPMRKMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301033465 | |
Record name | Propargylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301033465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Propargylglycine | |
CAS RN |
50428-03-0, 64165-64-6 | |
Record name | DL-Propargylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50428-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propargylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050428030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propargyl glycine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propargylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301033465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-pentynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-aminopent-4-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPARGYLGLYCINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU67PLJ48R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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